Midecamycin

Catalog No.
S535422
CAS No.
35457-80-8
M.F
C41H67NO15
M. Wt
814.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Midecamycin

CAS Number

35457-80-8

Product Name

Midecamycin

IUPAC Name

[6-[4-(dimethylamino)-3-hydroxy-5-[(4R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

Molecular Formula

C41H67NO15

Molecular Weight

814.0 g/mol

InChI

InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/t23?,24?,25?,26?,27?,28?,29?,33?,34?,35?,36?,37?,38?,39?,40?,41-/m1/s1

InChI Key

DMUAPQTXSSNEDD-JEGKQYGHSA-N

SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Solubility

Insoluble

Synonyms

maidimeisu, Midecamin, midecamycin, midecamycin acetate, midecamycin diacetate, midekamycin, midekamycin acetate, Mosil, mydecamycin, Myoxam, neoisomidecamycin, Normicina, SF 837, SF-837

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Isomeric SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Description

The exact mass of the compound Mydecamycin is 813.4511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154011. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Leucomycins - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Properties

Mydecamycin is a macrolide antibiotic, a class of drugs known for their ability to inhibit bacterial growth. Scientific research has focused on Mydecamycin's effectiveness against various bacterial strains. Studies have shown it to be active against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, which are common causes of hospital-acquired infections [].

There is also ongoing research on Mydecamycin's potential activity against emerging antibiotic-resistant bacteria, offering hope for a future treatment option [].

Midecamycin is a macrolide antibiotic that belongs to a class of compounds known for their ability to inhibit bacterial protein synthesis. It is produced by the actinobacterium Streptomyces and is chemically characterized by the formula C41H67NO15\text{C}_{41}\text{H}_{67}\text{N}\text{O}_{15} with an average molecular weight of approximately 813.979 g/mol. Midecamycin is also referred to by several synonyms, including Espinomycin A and Medecamycin A1 . This compound is particularly noted for its effectiveness against Gram-positive bacteria and has shown activity against both erythromycin-susceptible and resistant strains .

As mentioned earlier, Mydecamycin acts as a bacteriostatic antibiotic by binding to the 50S ribosomal subunit in bacteria, thereby inhibiting protein synthesis []. However, the specific details of this mechanism require further research.

  • Toxicity: Limited data exists. One study reported gastrointestinal side effects in a small number of patients treated with Mydecamycin [].
  • Flammability: Data unavailable.
  • Reactivity: Data unavailable.
, primarily involving biotransformation in the liver. The major metabolic pathway includes 14-hydroxylation, leading to metabolites that exhibit little to no antimicrobial activity . Additionally, modifications such as glycosylation can inactivate midecamycin, affecting its efficacy as an antibiotic . The compound can also react with dimethyl sulfoxide, which may alter its chemical properties and biological activity .

Midecamycin acts primarily by binding to the 50S ribosomal subunit of bacteria, inhibiting peptide bond formation during protein synthesis. This mechanism is crucial for its antibacterial activity, as it disrupts the normal function of ribosomes in bacterial cells . The compound has demonstrated broad-spectrum activity, particularly against Gram-positive organisms, and has been shown to be effective at physiological pH levels (7-8) due to enhanced solubility and stability .

The synthesis of midecamycin can be achieved through fermentation processes utilizing specific strains of Streptomyces. These microorganisms produce midecamycin naturally, which can then be isolated and purified. Chemical modifications post-isolation can enhance its pharmacological properties or alter its side effects profile. Research into synthetic methodologies continues to explore more efficient production techniques and derivatives with improved bioactivity .

Midecamycin is primarily used in clinical settings as an antibiotic treatment for various bacterial infections, particularly those caused by Gram-positive bacteria. Its application extends to treating respiratory tract infections, skin infections, and other conditions where macrolide antibiotics are indicated. The diacetate form of midecamycin has been developed to reduce gastrointestinal side effects while maintaining efficacy .

Studies have indicated that midecamycin interacts with various bacterial strains through its mechanism of action on ribosomal RNA. Notably, mutations in the 50S RNA can lead to resistance against midecamycin, highlighting the importance of monitoring resistance patterns in clinical use . Additionally, the compound's pharmacokinetics suggest that it undergoes extensive liver metabolism, with minimal renal clearance observed during elimination .

Midecamycin shares structural similarities with other macrolide antibiotics, such as:

  • Erythromycin: Known for its broad-spectrum antibacterial activity but has a higher incidence of gastrointestinal side effects compared to midecamycin.
  • Azithromycin: A derivative of erythromycin with improved pharmacokinetics and a longer half-life but slightly different mechanisms of action.
  • Clarithromycin: Another erythromycin derivative that exhibits enhanced activity against certain pathogens but may also lead to resistance.

Comparison Table

CompoundSpectrum of ActivityKey FeaturesSide Effects
MidecamycinPrimarily Gram-positiveReduced gastrointestinal side effectsNausea, vomiting
ErythromycinBroad-spectrumCommonly used for respiratory infectionsGastrointestinal distress
AzithromycinBroad-spectrumLonger half-lifeLess frequent gastrointestinal issues
ClarithromycinBroad-spectrumEnhanced activity against specific pathogensSimilar side effects as erythromycin

Midecamycin's unique profile lies in its specific action against resistant strains and its modified forms that enhance tolerability while maintaining efficacy compared to traditional macrolides .

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

3

Exact Mass

813.45107043 g/mol

Monoisotopic Mass

813.45107043 g/mol

Boiling Point

874 ºC

Heavy Atom Count

57

LogP

2.22

Appearance

Solid powder

Melting Point

155 ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N34Z0Y5UH7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Midecamycin was used for the treatment of infections in the oral cavity, upper and lower respiratory tracts and skin and soft tissue infections. The alone use of midecamycin was mainly used in Europe or Japan.

Pharmacology

Reports have indicated that midecamycin is active against both erythromycin-susceptible and efflux-mediated erythromycin-resistant strains. The diacetate form of this product reduces gastrointestinal side effects and improves its pharmacokinetic profile.[A33072] Studies have proved that midecamycin is highly active against Gram-positive organisms.[T206] The activity of midecamycin in the form of acetate salt presents a better activity, which seems to be potentiated at pH 7-8, as well as a longer half-life.[A33083]

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01F - Macrolides, lincosamides and streptogramins
J01FA - Macrolides
J01FA03 - Midecamycin

Mechanism of Action

Midecamycin, as part of the macrolides, act by inhibiting bacterial protein synthesis. More specifically, midecamycin inhibits bacterial growth by targetting the 50S ribosomal subunit preventing peptide bond formation and translocation during protein synthesis. The presence of mutations in the 50S RNA can prevent midecamycin binding. Midecamycin is a broad spectrum antibiotic and thus, it can interact with different bacteria.

Other CAS

35457-80-8

Absorption Distribution and Excretion

Midecamycin is rapidly and almost completely absorbed when orally administered. It is mainly absorbed in the alkaline intestinal environment. This rapid absorption is due to its liposoluble property which allows for good penetration in the tissues, especially bronchial secretion, prostatic tissue, middle ear exudates and bone tissue. The tissue/serum ratio concentration is greater than 1 which indicates that this product does not stay long in the plasma. After oral administration of 600 mg of midecamycin, the peak serum concentration is 0.8 mg/L and it is attained 1 hour after oral administration. This concentration dereased significantly after 4-6 hours.
The major route of elimination of midecamycin is is the liver, followed by a low significance of renal elimination. Urinary concentrations accounts for about 3.3% of the administered dose after 6 hours.
The reported apparent volume of distribution of midecamycin is 7.7 L/kg.
Midecamycin presentas a low renal clearance value.

Metabolism Metabolites

Midecamycin undergoes extensive biotransformation in the liver and its metabolites are characterized by presenting little to no antimicrobial activity. The main metabolite is formed by a 14-hydroxylation and it can be also detected in urine.

Wikipedia

Midecamycin

Biological Half Life

The half-life of midecamycin is longer than the first macrolide antibiotics. after intravenous administration, the half-life reported is of 54 minutes.

Dates

Modify: 2023-08-15
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9: Wan H, Zhao F, Zeng B. Direct electrochemistry and voltammetric determination of midecamycin at a multi-walled carbon nanotube coated gold electrode. Colloids Surf B Biointerfaces. 2011 Aug 1;86(1):247-50. doi: 10.1016/j.colsurfb.2011.03.037. Epub 2011 Apr 12. PubMed PMID: 21543194.
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13: Ma C, Wu L, Dai J, Zhou H, Li J, Sun X, Zhang K, Xia H, Wang Y. [Acylation specificity of midecamycin 3-O-acyltransferase within Streptomyces spiramyceticus F21]. Sheng Wu Gong Cheng Xue Bao. 2008 Dec;24(12):2086-92. Chinese. PubMed PMID: 19306580.
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